molecular formula C22H22ClN3O2S B2826748 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-17-7

3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2826748
CAS No.: 422529-17-7
M. Wt: 427.95
InChI Key: IIAOICGFWYGUHN-UHFFFAOYSA-N
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Description

This quinazoline derivative features a tetrahydroquinazoline core substituted at position 3 with a 4-chlorophenylmethyl group, a sulfanylidene moiety at position 2, a cyclohexyl carboxamide at position 7, and a ketone at position 2. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-4aH-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c23-16-9-6-14(7-10-16)13-26-21(28)18-11-8-15(12-19(18)25-22(26)29)20(27)24-17-4-2-1-3-5-17/h6-12,17-18H,1-5,13H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERJKTWXQRLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=NC(=S)N(C(=O)C3C=C2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction using a suitable thiol reagent.

    Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group is attached via a nucleophilic substitution reaction.

    Cyclohexyl Group Addition: The cyclohexyl group is introduced through an amide bond formation reaction.

Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using catalysts and specific solvents to enhance the efficiency of each step.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Compound F067-0383 ()

Structure : 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
Key Differences :

  • Core Structure : Shares a dihydroquinazoline core but lacks the tetrahydro modification (positions 1,2,3,4).
  • Substituents :
    • Cyclopentyl vs. cyclohexyl carboxamide at position 5.
    • Oxolan-2-ylmethyl (tetrahydrofuran-derived) group at position 3 instead of 4-chlorophenylmethyl.
    • Additional 2-(4-chlorophenyl)-2-oxoethylsulfanyl substituent.

      Implications :
  • The oxolan-2-ylmethyl group may improve solubility due to its oxygen atom, contrasting with the hydrophobic 4-chlorophenylmethyl group in the target compound.

3-[(4-Chlorophenyl)methyl]-N-[(2-Methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide ()

Key Differences :

  • Substituents :
    • N-[(2-Methoxyphenyl)methyl] carboxamide vs. N-cyclohexyl carboxamide.
    • Oxidanylidene (hydroxyl) group at position 4 vs. a ketone.

      Implications :
  • The hydroxyl group at position 4 could enhance hydrogen-bonding capacity but reduce stability compared to the ketone in the target compound .

6-Chloro-N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide ()

Key Differences :

  • Core Structure : Chromene-carboxamide instead of tetrahydroquinazoline.
  • Functional Groups :
    • Sulfamoyl and isoxazole groups replace the sulfanylidene and chlorophenylmethyl moieties.
    • Chlorine substituent at position 6 of the chromene ring.

      Implications :
  • The chromene core’s planar structure could limit conformational flexibility compared to the bicyclic quinazoline system .

Azo-Coupled Derivatives ()

Examples: 13a (4-methylphenyl), 13b (4-methoxyphenyl), 13c (aniline), 13d (4-chlorophenyl), 13e (methyl 2-aminobenzoate). Key Differences:

  • Core Structure: Cyanoacetanilide-based azo compounds vs. tetrahydroquinazoline.
  • Substituents : Variable aryl groups (e.g., 4-chlorophenyl in 13d) attached via azo linkages.
    Implications :
  • The azo group (–N=N–) provides strong electron-withdrawing effects, contrasting with the electron-rich sulfanylidene in the target compound.
  • These derivatives lack the tetrahydroquinazoline scaffold, limiting direct structural comparison but highlighting the role of chlorophenyl groups in modulating activity .

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Biological Implications References
Target Compound Tetrahydroquinazoline 4-Chlorophenylmethyl, cyclohexyl carboxamide Sulfanylidene, ketone Kinase inhibition, antimicrobial activity
F067-0383 () Dihydroquinazoline Oxolan-2-ylmethyl, cyclopentyl carboxamide, 2-(4-chlorophenyl)-2-oxoethylsulfanyl Ketone, sulfanyl, oxolane Enhanced solubility, altered steric effects
N-[(2-Methoxyphenyl)methyl] derivative () Quinazoline 2-Methoxyphenylmethyl, 4-hydroxyl Sulfanylidene, hydroxyl Modified electronic profile
Chromene-carboxamide () Chromene 4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl], 6-chloro Sulfamoyl, isoxazole, ketone Sulfonamide-targeted enzyme inhibition
Azo-coupled 13d () Cyanoacetanilide 4-Chlorophenylazo Azo, cyano, carboxamide Photodynamic or dye-based applications

Critical Analysis of Structural Modifications

  • Chlorophenyl Groups : Present in the target compound and 13d (), these enhance lipophilicity and π-π stacking but may increase toxicity risks.
  • Carboxamide Substituents : Cyclohexyl (target) vs. cyclopentyl (F067-0383) vs. 2-methoxyphenyl () groups modulate steric bulk and solubility.
  • Sulfur-Containing Groups : Sulfanylidene (target) vs. sulfamoyl () vs. azo () functionalities dictate hydrogen-bonding and redox properties.

Notes

  • Contradictions : focuses on azo-coupled synthesis, which diverges from the target’s tetrahydroquinazoline scaffold. However, substituent effects (e.g., 4-chlorophenyl) remain relevant .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this quinazoline derivative to improve yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling the chlorophenylmethyl group to the quinazoline core via nucleophilic substitution, followed by cyclohexyl carboxamide formation. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) under inert atmosphere to prevent hydrolysis of intermediates .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilic aromatic substitution efficiency .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product, monitored by TLC (Rf ~0.5) .
    • Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)
14-Chlorobenzyl bromide, K₂CO₃, DMF6585%
2Cyclohexylamine, EDC/HOBt, DCM7292%

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfanylidene proton at δ ~3.8 ppm; cyclohexyl CH₂ at δ ~1.2–1.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z ~470.1) .
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize kinase inhibition or protease assays due to the quinazoline core’s affinity for ATP-binding pockets.

  • In Vitro Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations via nonlinear regression .
  • Control Experiments : Include staurosporine (positive control) and DMSO vehicle controls to validate results .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking Refinement : Re-optimize ligand poses in AutoDock Vina using flexible side-chain parameters for target proteins .
  • Solubility Adjustments : Modify formulation (e.g., PEGylation) if poor solubility masks in vitro activity despite high computed binding affinity .
    • Case Study : A 2025 study found that sulfanylidene derivatives showed higher experimental IC₅₀ than predicted due to aggregation; adding 0.1% Tween-80 resolved this .

Q. How can reaction mechanisms for sulfanylidene group incorporation be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Use ³⁴S-labeled thiourea to track sulfur incorporation via LC-MS/MS .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy (C=S stretch at ~1250 cm⁻¹) .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder : Apply ORTEP-3 for dynamic occupancy modeling of flexible cyclohexyl groups .
    • Data Table :
ParameterValue
Space GroupP2₁/c
R-factor (final)0.039
Resolution (Å)0.78

Methodological Considerations for Data Interpretation

  • Contradictory Solubility vs. Bioactivity : Use Hansen solubility parameters (HSPiP software) to correlate logP (~3.2) with membrane permeability .
  • Stereochemical Uncertainties : Employ Mosher’s method or electronic circular dichroism (ECD) for absolute configuration determination .

Key Research Gaps Identified

  • In Vivo Pharmacokinetics : No published data on oral bioavailability or metabolic stability; recommended to use LC-MS/MS plasma profiling in rodent models .
  • Target Selectivity : Lack of kinome-wide profiling; propose KINOMEscan® screening to identify off-target effects .

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